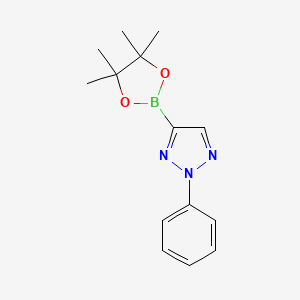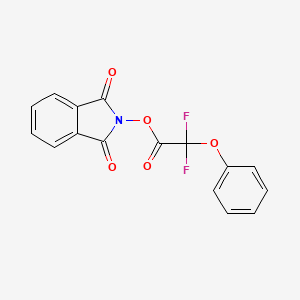![molecular formula C9H15NO3 B13584017 Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methoxy-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[311]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate, typically involves the reduction of spirocyclic oxetanyl nitriles . This method has been shown to be scalable and efficient, making it suitable for industrial production. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the methoxy group with other functional groups.
科学的研究の応用
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism by which Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The compound’s unique geometry allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design.
類似化合物との比較
Similar Compounds
- Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
- O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
Uniqueness
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its methoxy group, which can participate in various chemical reactions, providing versatility in synthetic applications. Additionally, its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-7(11)8-3-9(4-8,13-2)6-10-5-8/h10H,3-6H2,1-2H3 |
InChIキー |
PHHBXZFRXTVRGC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)(CNC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)


![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)


![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)


